molecular formula C7H5Br2ClO3S B2646914 2,5-Dibromo-4-methoxybenzenesulfonyl chloride CAS No. 897026-79-8

2,5-Dibromo-4-methoxybenzenesulfonyl chloride

Cat. No.: B2646914
CAS No.: 897026-79-8
M. Wt: 364.43
InChI Key: IKLHTRGEYKAJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of two bromine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Safety and Hazards

The compound is harmful if swallowed . It causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride typically involves the bromination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms and methoxy group also contribute to the compound’s reactivity and influence the types of reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2,5-dibromo-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLHTRGEYKAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.